Home > Products > Screening Compounds P90521 > antithrombin Rouen-VI
antithrombin Rouen-VI - 159940-57-5

antithrombin Rouen-VI

Catalog Number: EVT-1512364
CAS Number: 159940-57-5
Molecular Formula: C8H17NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Antithrombin Rouen-VI is classified under the serpin superfamily, which includes various proteins that inhibit serine proteases. It is derived from human plasma and has been studied extensively for its structural and functional properties. The identification of this variant arose from clinical observations of thromboembolic events in patients with inherited deficiencies of antithrombin .

Synthesis Analysis

The synthesis of antithrombin Rouen-VI involves standard biochemical techniques used for protein purification and characterization. The variant can be isolated from human plasma through affinity chromatography using heparin-sepharose columns. Following purification, the protein is subjected to various analytical methods including:

  • Electrophoresis: To assess purity and molecular weight.
  • X-ray crystallography: To determine its three-dimensional structure.
  • Mass spectrometry: For precise molecular weight determination and to confirm the mutation at position 187.

These methods provide detailed insights into the conformation and stability of the protein under different conditions .

Molecular Structure Analysis

Structural Data

  • Molecular Weight: Approximately 58 kDa.
  • Amino Acid Composition: Composed of 432 amino acids with three disulfide bonds that stabilize its structure.
  • Crystallographic Data: High-resolution structures have shown that the mutation leads to increased susceptibility to conformational changes, particularly at elevated temperatures .
Chemical Reactions Analysis

Antithrombin Rouen-VI participates in several key reactions within the coagulation cascade:

  • Inhibition Reaction: The primary reaction involves binding to thrombin or factor Xa in the presence of heparin, forming a stable ternary complex that effectively inhibits these proteases.
  • Thermal Stability Reaction: At higher temperatures (41°C), Rouen-VI undergoes conformational changes leading to polymerization and formation of inactive forms, which can contribute to thrombotic events during fever .

Technical Details

The kinetics of these reactions can be influenced by temperature and heparin concentration, highlighting the importance of environmental conditions on the functionality of this variant.

Mechanism of Action

The mechanism by which antithrombin Rouen-VI exerts its anticoagulant effects involves several steps:

  1. Heparin Binding: Heparin binds to specific sites on antithrombin, inducing a conformational change that enhances its reactivity with thrombin or factor Xa.
  2. Formation of Inactive Complexes: Once bound, antithrombin undergoes a structural transition that allows it to effectively inhibit proteolytic activity.
  3. Thermal Sensitivity: The variant's increased thermal lability results in a faster conversion to an inactive form at elevated temperatures, explaining the observed thrombosis in febrile conditions .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Antithrombin Rouen-VI is soluble in physiological saline solutions.
  • Stability: Exhibits reduced stability at temperatures above 37°C.

Chemical Properties

  • pH Sensitivity: Optimal activity is observed around physiological pH (7.4).
  • Binding Affinity: Enhanced binding affinity for heparin compared to native antithrombin, which is critical for its anticoagulant function.

Relevant Data

Applications

Antithrombin Rouen-VI has significant implications in clinical settings:

  • Diagnosis of Thrombophilia: Understanding this variant aids in diagnosing inherited antithrombin deficiencies and associated thrombotic risks.
  • Therapeutic Research: Insights gained from studying this variant contribute to developing new anticoagulant therapies and improving existing treatments for thromboembolic diseases.
  • Genetic Counseling: Identifying carriers of this variant can provide crucial information for family planning and management strategies in affected individuals .
Introduction to Antithrombin Rouen-VI

Historical Discovery and Nomenclature

Antithrombin Rouen-VI was first identified in 1994 as a novel SERPINC1 variant through biochemical characterization of a thrombophilic pedigree. The mutation was designated "Rouen-VI" following established serpin nomenclature conventions that link variants to their discovery locations. This variant results from a single-point mutation (c.559A>G) causing an asparagine-to-aspartate substitution at position 187 (p.Asn187Asp) in the mature protein – a residue evolutionarily conserved across mammalian antithrombins [1] [10].

Initial electrophoretic analysis revealed a distinctive anodal shift in the freshly isolated variant, indicating altered protein conformation. Further investigation demonstrated that Rouen-VI exhibited unique thermolabile properties: while its inhibitory activity was near-normal at physiological temperatures (37°C), rapid functional decay occurred at 41°C and progressive inactivation at 4°C. This temperature sensitivity correlated clinically with thrombotic episodes following pyrexia, providing a direct link between protein instability and disease manifestation [1] [10].

Structural analyses revealed that the p.Asn187Asp mutation resides within the F-helix, destabilizing the underlying A-sheet conformation. This perturbation accelerated two pathological transformations:

  • Latent transition: Formation of an inactive "L-form" antithrombin with electrophoretic mobility distinct from both native and cleaved forms
  • Polymerization: Generation of di-, tri-, and tetrameric aggregates via reactive loop insertion into the C-sheet of adjacent molecules [1] [10].

Table 1: Key Characteristics of Antithrombin Rouen-VI

PropertyCharacteristicFunctional Consequence
Genetic Mutationc.559A>G (p.Asn187Asp)Substitution in F-helix
Structural LocationF-helix residue 187Destabilizes underlying A-sheet
ThermolabilityRapid decay at 41°C; Slow decay at 4°CLoss of inhibitory function during fever
Conformational ChangesAnodal shift on electrophoresisIndicator of altered tertiary structure
Pathological TransformationsLatent (L-form) transition; PolymerizationIrreversible inactivation; Aggregation

Table 2: Experimental Evidence for Rouen-Vi Structural Instability

Experimental ApproachObservationImplication
Temperature incubation studiesAccelerated L-form formation at 41°C vs 37°CExplains fever-precipitated thrombosis
Peptide insertion assaysIncreased rate of insertion into A-sheetConfirms A-sheet destabilization
Protease sensitivity assaysReduced vulnerability of reactive loop to proteolysisReflects conformational rigidity
CrystallographyDimer linkage between L-form and active antithrombinReveals polymerization mechanism [1] [10]

Epidemiological Significance in Thrombophilia

Antithrombin Rouen-VI exemplifies the critical relationship between conformational instability and thrombotic risk. Unlike classical type I deficiencies (quantitative defects), Rouen-VI represents a qualitative defect where protein lability creates a conditional thrombophilia phenotype. Clinical documentation revealed that thrombotic episodes consistently followed unrelated febrile illnesses, with the 41°C-induced structural decay providing a mechanistic explanation for this observation [1] [10].

Epidemiologically, hereditary antithrombin deficiency (including variants like Rouen-VI) carries the highest thrombotic risk among inherited thrombophilias, with an estimated 16-50-fold increased risk of venous thromboembolism (VTE) compared to the general population. Approximately 60% of carriers experience thrombosis before age 60, with:

  • Early onset: First events frequently occurring before age 30
  • Unprovoked presentation: >50% of thromboses occurring without transient risk factors
  • Atypical sites: Higher incidence of splanchnic, cerebral, and inferior vena cava thromboses compared to other thrombophilias [2] [6].

The thermolabile nature of Rouen-VI creates a unique temperature-dependent thrombotic threshold. While baseline activity at 37°C may approach 70-80% (mild deficiency), febrile episodes can acutely reduce functional levels below 50%, triggering thrombus formation. This dynamic fluctuation complicates standard laboratory diagnosis, as testing during afebrile periods may underestimate severity [1] [10].

Table 3: Thrombotic Risk Profile of Antithrombin Deficiencies

Thrombophilia TypeRelative Thrombotic RiskCommon Thrombosis Characteristics
Antithrombin deficiency16-50 fold increaseEarly onset; Unprovoked; Atypical sites
Factor V Leiden heterozygous3-8 fold increaseOften provoked; Lower extremity DVT predominance
Protein C deficiency7-15 fold increaseWarfarin-induced skin necrosis; Neonatal purpura
Antithrombin Rouen-VIConditional high riskFever-precipitated; Recurrent with pyrexia [2] [5] [6]

Classification Within SERPINC1 Mutations

Antithrombin Rouen-VI is classified as a type II heparin binding site (HBS) variant based on its functional and molecular characteristics. This classification derives from:

  • Preserved antigen levels with disproportionately reduced heparin-dependent cofactor activity
  • Normal progressive activity (heparin-independent thrombin inhibition)
  • Mutation location affecting heparin affinity rather than the reactive site [1] [5] [7].

The p.Asn187Asp substitution occurs in a critical region of the HBS domain, though it paradoxically increases heparin affinity rather than decreasing it. However, this hyper-affinity is pathological – it accelerates conformational transitions to the latent state and promotes polymerization under thermal stress. This distinguishes Rouen-VI from classical type II HBS mutations (e.g., Antithrombin Basel p.Pro73Leu, Budapest 3 p.Leu131Phe) that typically reduce heparin affinity [1] [7].

Within the type II HBS category, Rouen-VI represents a distinct thermolabile subgroup characterized by:

  • Temperature-sensitive activity loss
  • Propensity for polymerization
  • Mutation-induced A-sheet destabilizationThis contrasts with "pure" HBS defects that manifest stable conformational defects without thermal lability [1] [10].

Table 4: Classification of SERPINC1 Mutations in Antithrombin Deficiency

Deficiency TypeFunctional DefectCharacteristic MutationsRouen-VI Classification
Type IReduced synthesis/secretionNonsense, frameshift, large deletionsNot applicable
Type II HBSImpaired heparin binding/activationArg47Cys, Arg129Gln, Leu131PhePrimary classification
Type II RSDefective reactive siteAla384Ser, Arg393His, Pro407LeuNot applicable
Type II PEPleiotropic effects (HBS + RS)Phe402Ser, Glu404Lys, Ala430ThrSecondary pleiotropic features [2] [5] [7]

Molecular modeling indicates that residue 187 participates in an extensive hydrogen-bonding network stabilizing the F-helix/A-sheet interface. Aspartate substitution introduces negative charge repulsion and steric strain, explaining both the electrophoretic mobility shift and conformational instability. This places Rouen-VI within a small class of HBS variants with gain-of-function heparin affinity but loss-of-function in vivo due to accelerated decay [1] [10].

Properties

CAS Number

159940-57-5

Product Name

antithrombin Rouen-VI

Molecular Formula

C8H17NO3

Synonyms

antithrombin Rouen-VI

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.